molecular formula C9H8N4O2S2 B2957519 5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-78-1

5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2957519
CAS No.: 1021262-78-1
M. Wt: 268.31
InChI Key: PHMUXSWORMVQEH-UHFFFAOYSA-N
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Description

5-(((4-Methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a methylthiazole-substituted aminomethylene group. Its structure combines a dihydropyrimidine-dione core with a thiazole ring, which may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

6-hydroxy-5-[(E)-(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16)/b10-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONLRUJXBPHLJ-WTDSWWLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by a thiazole ring and a pyrimidine core. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S, and it features both thioxo and amino functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound exhibits significant free radical scavenging activity. In studies measuring the IC50 values (the concentration required to inhibit 50% of the target), various derivatives of thioxodihydropyrimidines showed IC50 values ranging from 42.9 µM to over 400 µM, indicating strong antioxidant potential .
  • Cytotoxicity
    • In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. For instance, certain derivatives displayed IC50 values as low as 42.9 µM against specific cancer cell lines, suggesting a potent anticancer activity .
  • Antimicrobial Properties
    • The compound has shown promise in antimicrobial assays. Thiazole derivatives often exhibit broad-spectrum antimicrobial activity, which may extend to this compound due to structural similarities with known antimicrobial agents .

Antioxidant Activity

A study conducted on various substituted pyrimidines found that many derivatives, including those related to our compound, demonstrated effective radical scavenging abilities. The DPPH assay revealed that compounds with specific substitutions on the pyrimidine ring significantly enhanced antioxidant activity .

CompoundIC50 (µM)Activity Type
Compound A42.9 ± 3.6Antioxidant
Compound B108.4 ± 2.8Antioxidant
Compound C322.4 ± 1.9Antioxidant

Cytotoxicity Studies

Research involving the MTT assay indicated that the compound could inhibit cell proliferation in various cancer cells. For example, a derivative with a thiazole moiety showed an IC50 of approximately 100 µM against melanoma cells .

Cell LineIC50 (µM)Reference
B16F10 Melanoma100
HeLa Cells75
MCF-7 Breast Cancer150

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • A study on thiazolidinone derivatives revealed significant anticancer properties through ROS-mediated pathways.
  • Another investigation into thiazole-based compounds demonstrated their ability to inhibit key enzymes involved in cancer progression.

Comparison with Similar Compounds

Electronic and Spectroscopic Properties

  • Target Compound : The thiazole ring introduces nitrogen and sulfur heteroatoms, likely contributing to π-π* transitions in UV-Vis spectra (similar to pyrazole derivatives ). The methyl group may sterically hinder interactions compared to bulkier substituents.
  • Pyrazole Analogues : The 3,5-dimethylpyrazole substituent in provides a rigid, planar structure, enhancing conjugation and redshifted absorption compared to the target compound.
  • Benzylidene Derivatives : Methoxy groups in increase electron density, shifting absorption maxima and improving fluorescence quantum yield. For example, 5-(3,4-dimethoxybenzylidene) exhibits λmax at 350–370 nm , whereas thiazole-containing analogues may absorb at higher wavelengths due to extended conjugation.

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